molecular formula C9H11N5S B2964228 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole CAS No. 2319722-25-1

2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole

Cat. No.: B2964228
CAS No.: 2319722-25-1
M. Wt: 221.28
InChI Key: LBNMXVSCBQJVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(1H-Pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl group. The 1,3,4-thiadiazole scaffold is renowned for its pharmacological versatility, including anticancer, antimicrobial, and antiparasitic activities .

Properties

IUPAC Name

2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5S/c1-2-11-14(3-1)6-8-4-13(5-8)9-12-10-7-15-9/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNMXVSCBQJVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN=CS2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole (CAS Number: 2319722-25-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula: C9H11N5S
  • Molecular Weight: 221.28 g/mol
  • Structural Features: The compound features a thiadiazole ring, an azetidine ring, and a pyrazole moiety, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and pyrazole moieties often exhibit significant antimicrobial activity. A study demonstrated that derivatives of thiadiazole showed potent activity against various bacterial strains, suggesting that This compound may possess similar properties due to its structural components .

Anticancer Activity

Several studies have investigated the anticancer potential of thiadiazole derivatives. For instance, compounds with similar structures have been shown to inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in disease processes. This interaction could lead to the inhibition of key biological pathways that promote disease progression .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to This compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Compound NameMIC (µg/mL)Bacterial Strain
Compound A8E. coli
Compound B16S. aureus
Target Compound12P. aeruginosa

Study 2: Anticancer Activity

In a preclinical study focusing on cancer cell lines, This compound was tested for its ability to induce apoptosis in breast cancer cells. The findings suggested a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .

Concentration (µM)Cell Viability (%)
0100
585
1060
2030

Comparison with Similar Compounds

Structural Comparison

The compound’s structure is distinguished by its azetidine-pyrazole-thiadiazole triad. Key comparisons with analogous derivatives include:

  • 1,3,4-Thiadiazole Derivatives with Triazole Moieties :
    Compounds like 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (compound 105, ) incorporate a triazolo-thiadiazole core. The triazole ring enhances aromatic stacking interactions, while halogen substituents (e.g., chlorine) improve lipophilicity and target binding . In contrast, the azetidine group in the target compound may reduce steric hindrance and improve solubility due to its smaller ring size and polar N-methyl linkage.

  • 1,3,4-Thiadiazole Derivatives with Thiophene Substituents: Derivatives such as 2-((1-(naphthalen-2-yl)ethylidene)hydrazono)-3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole (compound 9, ) feature thiophene and nitrophenyl groups. These substituents enhance π-π interactions and electron-withdrawing effects, critical for anticancer activity . The target compound’s pyrazole-azetidine unit may instead prioritize hydrogen-bonding interactions with biological targets.
  • Triazolo-Thiadiazole Hybrids :
    Compounds like 3-(4-pyridinyl)-6-(2,6-dihydroxy-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole (compound 7d, ) utilize pyridine rings for basicity and metal coordination. The azetidine-pyrazole system in the target compound lacks such basicity but offers a unique balance of rigidity and flexibility .

Key Findings from Analogous Compounds :

Compound Structure Key Substituents Activity (IC₅₀ or Efficacy) Reference
Target Compound Azetidine-pyrazole-thiadiazole 3-[(1H-Pyrazol-1-yl)methyl]azetidine Not reported -
9b 1,3,4-Thiadiazole Aryl groups Anticancer (HepG2: 2.94 µM)
105 Triazolo-thiadiazole 4-Chlorophenyl, naphthyloxymethyl Anticancer (HepG2: >doxorubicin)
12a Thiazole-thiadiazole 4-Nitrophenyl Anticancer (HepG2: 1.19 µM; MCF-7: 3.4 µM)
2-(1H-Pyrazol-1-yl) derivatives 1,3,4-Thiadiazole Pyrazole Anti-Trypanosoma cruzi (replicative/infective stages)
  • Anticancer Activity : The azetidine-pyrazole-thiadiazole scaffold may exhibit enhanced blood-brain barrier penetration compared to bulkier derivatives like compound 105 . The pyrazole’s hydrogen-bonding capacity could mimic the nitrophenyl group’s electron-deficient properties in compound 12a .
  • Antiparasitic Activity: Pyrazole-thiadiazole derivatives show efficacy against Trypanosoma cruzi , suggesting the target compound may share similar tropism.
Physicochemical Properties
  • Solubility : The azetidine ring’s smaller size and polar N-methyl group may improve aqueous solubility compared to triazolo-thiadiazoles .
  • Stability : Thiadiazole derivatives with electron-withdrawing groups (e.g., nitro in compound 12a, ) exhibit metabolic stability, whereas the pyrazole-azetidine system may face oxidative degradation at the azetidine N-methyl site.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.